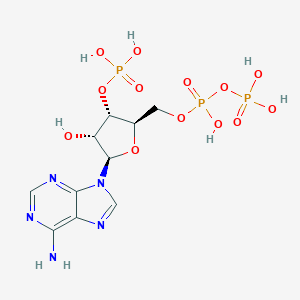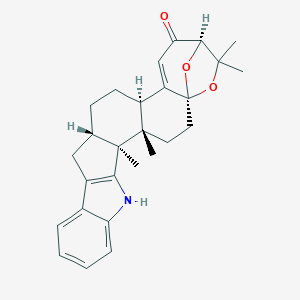
Paspalicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paspalicine is a natural product that has been isolated from the plant Paspalum scrobiculatum. It is a cyclic peptide that has been found to have various biological activities. The unique structure of this compound has generated interest in the scientific community, and research has been conducted to investigate its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure :
- Paspalicine's synthesis has been a focal point of research, emphasizing its unique indole-diterpene structure. For instance, Ali et al. (1991) explored preliminary steps towards synthesizing this compound, providing insights into its complex chemical framework. This research underpins the molecular intricacies of this compound, which is critical for understanding its potential applications (Ali, Guile, Saxton, & Thornton-Pett, 1991).
Biosynthesis and Genetic Factors :
- The biosynthesis of this compound has been a subject of interest, particularly its production by filamentous fungi. Saikia et al. (2006) identified that just four proteins are necessary for the biosynthesis of this compound in Penicillium paxilli, a discovery that enhances our understanding of its natural production and potential for synthetic replication (Saikia, Parker, Koulman, & Scott, 2006).
Pharmacological Properties :
- This compound's potential pharmacological properties have been explored, particularly its interaction with biological systems. Knaus et al. (1994) studied tremorgenic indole alkaloids, including this compound, focusing on their inhibition of smooth muscle high-conductance calcium-activated potassium channels. This research provides insights into the biological activities of this compound and related compounds (Knaus, McManus, Lee, Schmalhofer, Garcia-Calvo, Helms, Sánchez, Giangiacomo, Reuben, & Smith, 1994).
Synthetic Challenges and Strategies :
- The challenge of synthesizing this compound has led to various strategies and methodologies. Smith et al. (1990) and Guo, Xu, & Tong (2021) have both contributed to the development of synthetic methods for this compound and related compounds, highlighting the ongoing efforts to replicate these complex molecules in a laboratory setting (Smith, Sunazuka, Leenay, & Kingery-Wood, 1990); (Guo, Xu, & Tong, 2021).
Applications in Agriculture and Synthetic Biology :
- This compound's agricultural implications have been explored, especially in relation to fungi affecting crops. Nicholson et al. (2015) investigated the genetic basis for indole-diterpene synthesis in Penicillium and Aspergillus species, which could have implications for controlling these fungi in agricultural settings (Nicholson, Eaton, Stärkel, Tapper, Cox, & Scott, 2015). Additionally, van Dolleweerd et al. (2018) described a DNA assembly platform for synthetic biology, exemplified by reconstructing the metabolic pathway for the production of paspaline and paxilline in Penicillium paxilli (van Dolleweerd, Kessans, Van de Bittner, Bustamante, Bundela, Scott, Nicholson, & Parker, 2018).
Propiedades
Número CAS |
11024-55-8 |
|---|---|
Fórmula molecular |
C27H31NO3 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(1S,4S,5S,16S,19R,23R)-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |
InChI |
InChI=1S/C27H31NO3/c1-24(2)23-21(29)14-19-18-10-9-15-13-17-16-7-5-6-8-20(16)28-22(17)26(15,4)25(18,3)11-12-27(19,30-23)31-24/h5-8,14-15,18,23,28H,9-13H2,1-4H3/t15-,18-,23-,25-,26+,27-/m0/s1 |
Clave InChI |
HSFKQYJRJBEWKH-XTHGXZEWSA-N |
SMILES isomérico |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C |
SMILES |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
SMILES canónico |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
Sinónimos |
paspalicine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



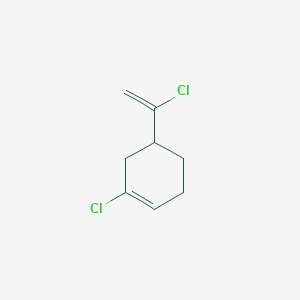
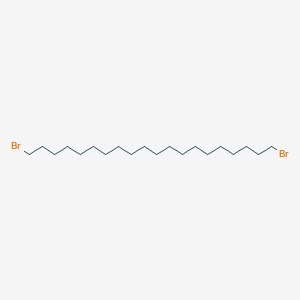
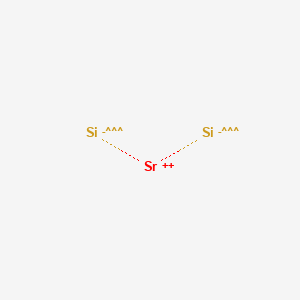
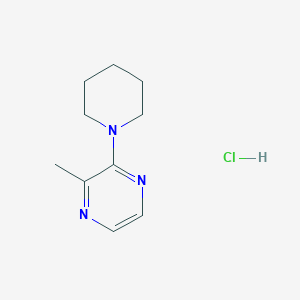
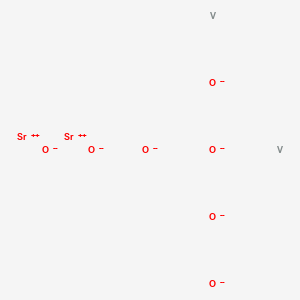
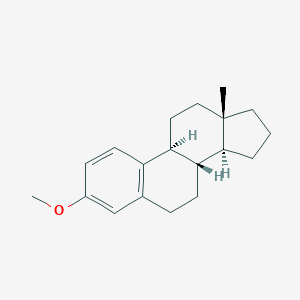

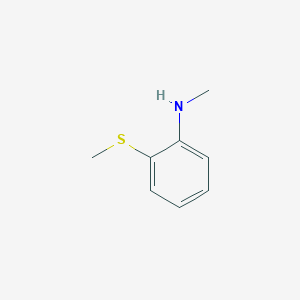
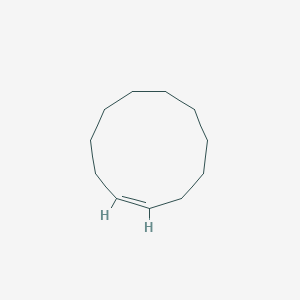

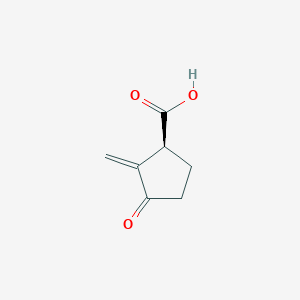

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
